molecular formula C23H32N2OS B11358158 4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide

4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11358158
M. Wt: 384.6 g/mol
InChI Key: SJONWIHYIPCRTK-UHFFFAOYSA-N
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Description

4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, butylamine, and cyclohexanecarboxylic acid . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

What sets 4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H32N2OS

Molecular Weight

384.6 g/mol

IUPAC Name

4-butyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H32N2OS/c1-3-4-5-18-8-12-19(13-9-18)22(26)24-15-14-21-16-27-23(25-21)20-10-6-17(2)7-11-20/h6-7,10-11,16,18-19H,3-5,8-9,12-15H2,1-2H3,(H,24,26)

InChI Key

SJONWIHYIPCRTK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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